N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-({[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}methoxy)acetamide
Description
The compound N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-({[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}methoxy)acetamide is a bis-benzothiazolylidene derivative featuring two 6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazole moieties linked via a carbamoylmethoxy acetamide bridge.
The presence of methoxy and methyl substituents on the benzothiazole rings may enhance solubility and modulate electronic properties, while the carbamoyl methoxy linker could serve as a flexible spacer for molecular recognition or coordination chemistry. Such structural motifs are common in pharmaceutical intermediates (e.g., antibiotics and enzyme inhibitors) and materials science applications .
Properties
IUPAC Name |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-[2-[(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S2/c1-25-15-7-5-13(29-3)9-17(15)32-21(25)23-19(27)11-31-12-20(28)24-22-26(2)16-8-6-14(30-4)10-18(16)33-22/h5-10H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMOCKMFFYMEME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)COCC(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-({[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}methoxy)acetamide is a complex organic compound that exhibits significant biological activity. This compound features a benzothiazole moiety, which is known for its diverse pharmacological properties. The following sections detail its synthesis, biological activities, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring : This is achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
- Introduction of Functional Groups : The methoxy and carbamoyl groups are introduced through standard organic reactions such as methylation and acylation.
- Final Assembly : The final product is obtained by coupling the various intermediates to form the complete structure.
Biological Activity
Research has demonstrated that compounds containing benzothiazole derivatives exhibit a wide range of biological activities:
Antimicrobial Activity
Benzothiazole derivatives have shown promising antimicrobial properties. For instance, studies indicate that similar compounds effectively inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infectious diseases .
Anticancer Properties
The compound exhibits anticancer activity by inducing apoptosis in cancer cells. In vitro studies have demonstrated that benzothiazole derivatives can inhibit tumor growth and metastasis through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
Neuroprotective Effects
Several benzothiazole derivatives have been associated with neuroprotective effects. They may act by inhibiting neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases like Alzheimer's .
The mechanisms through which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Interaction : It is likely to interact with various receptors in the body, modulating signaling pathways that lead to its observed biological effects.
Case Studies
Recent studies have highlighted the efficacy of benzothiazole derivatives in various therapeutic contexts:
Comparison with Similar Compounds
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure : A benzamide derivative with an N,O-bidentate directing group.
- Key Differences : Lacks the benzothiazole heterocycle and bis-heterocyclic architecture of the target compound.
- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, characterized by NMR, IR, and X-ray crystallography .
- Applications : Utilized in metal-catalyzed C–H bond functionalization due to its directing group. The target compound’s benzothiazole moieties may offer alternative coordination sites for transition metals.
Benzimidazole Derivatives ()
- Structure : Compounds 3ae and 3af contain benzimidazole cores with sulfonyl and sulfinyl groups.
- Key Differences : Benzimidazole vs. benzothiazole heterocycles; sulfonyl/sulfinyl substituents vs. methoxy/methyl groups.
- Synthesis : Synthesized via multi-step reactions involving sulfonation and coupling, characterized by $ ^1H $-NMR .
- Applications : Likely designed as proton-pump inhibitors or antimicrobial agents. The target compound’s lack of sulfonyl groups may reduce acidity but enhance π-stacking capability.
N-[(2Z)-6-Methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}acetamide ()
- Structure : Shares the benzothiazolylidene core but has a 3-(2-methoxyethyl) substituent and a sulfanyl acetamide side chain with a phenylpiperazine group.
- Key Differences : The target compound’s 3-methyl group and bis-benzothiazole architecture contrast with the 3-(2-methoxyethyl) and phenylpiperazine substituents in .
Data Tables
Research Findings and Gaps
- Synthesis: No direct data exist for the target compound, but analogous benzothiazoles () suggest feasible routes using carbodiimide-mediated couplings or nucleophilic substitutions.
- Characterization : Standard techniques (NMR, IR, X-ray) are applicable . However, crystallographic data for the target compound are unavailable; tools like SHELXL () and WinGX () could resolve its 3D structure.
- Hydrogen Bonding : The carbamoyl and methoxy groups likely form R₂²(8) or C(4) graph-set motifs, as observed in Etter’s rules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
